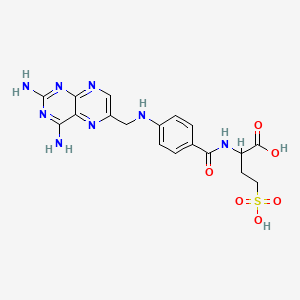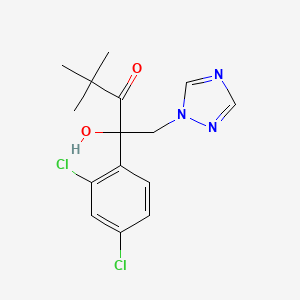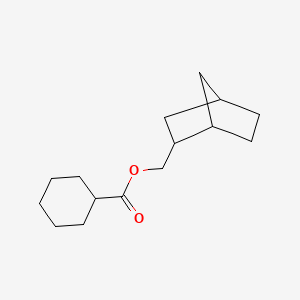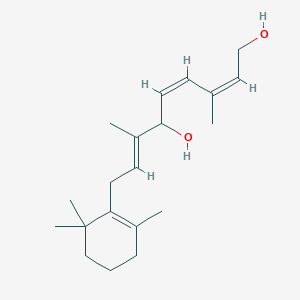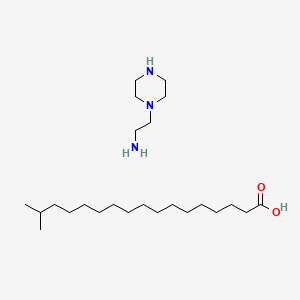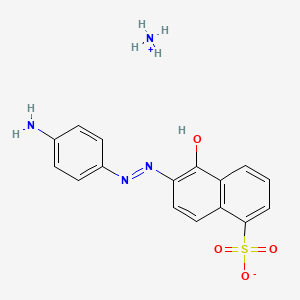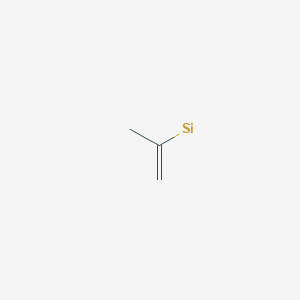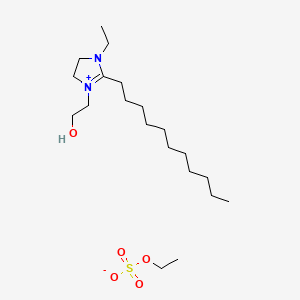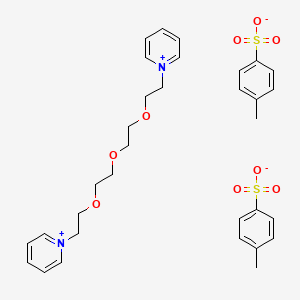
1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C32H40N2O9S2 and a molecular weight of 660.798. This compound is known for its unique structure, which includes two pyridinium rings connected by an oxybis(ethyleneoxyethylene) linker and two toluene-p-sulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) typically involves the reaction of pyridine derivatives with oxybis(ethyleneoxyethylene) and toluene-p-sulphonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluene-p-sulphonate groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridinium derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the toluene-p-sulphonate groups .
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the structure and function of nucleic acids. These interactions are mediated by the unique structural features of the compound, which allow it to form specific and stable complexes with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium chloride
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bromide
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium iodide
Uniqueness
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is unique due to the presence of toluene-p-sulphonate groups, which impart distinct chemical properties such as solubility, reactivity, and stability. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85050-09-5 |
|---|---|
Molekularformel |
C32H40N2O9S2 |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;1-[2-[2-[2-(2-pyridin-1-ium-1-ylethoxy)ethoxy]ethoxy]ethyl]pyridin-1-ium |
InChI |
InChI=1S/C18H26N2O3.2C7H8O3S/c1-3-7-19(8-4-1)11-13-21-15-17-23-18-16-22-14-12-20-9-5-2-6-10-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-18H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
InChI-Schlüssel |
PSVZOTISEVMEGP-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCOCCOCCOCC[N+]2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
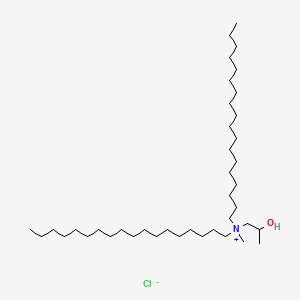
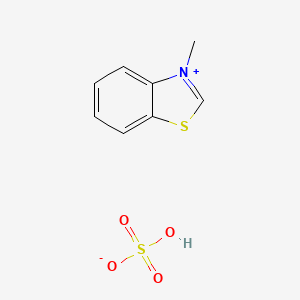
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
